molecular formula C26H26N2O5S2 B3010461 Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 394229-03-9

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B3010461
CAS RN: 394229-03-9
M. Wt: 510.62
InChI Key: QWFOGDFJCUIAPU-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmaceutical applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile resulted in a compound that could further react with a variety of chemical reagents to yield fused thiophene derivatives . Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involved a three-component reaction in acetone under reflux conditions . These methods suggest that the synthesis of the compound of interest might also involve multi-component reactions and could potentially yield a variety of derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectroscopy . X-ray diffraction has been used to confirm the three-dimensional structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, which could imply that similar techniques might be applicable for determining the structure of the compound of interest .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were found to react with active methylene reagents to give pyran, pyridine, and pyridazine derivatives . This indicates that the compound of interest may also exhibit reactivity towards nucleophilic reagents and could be used to synthesize a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and theoretical methods. Theoretical optimization and structural conformation have been compared with similar structures, and properties such as band gap energy have been calculated . These studies suggest that the compound of interest may also exhibit specific intermolecular interactions and energy frameworks that could be elucidated through similar analyses.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound plays a crucial role in the synthesis of diverse heterocyclic structures. For instance, its utilization as a building block in the synthesis of new heterocycles, including pyrimidine and thiazole moieties, demonstrates its versatility in organic synthesis. These compounds have been evaluated for their anticancer activity, with some showing potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, the compound's role in the synthesis of thienopyrimidine derivatives underscores its significance in developing new anti-inflammatory agents, highlighting its potential in medicinal chemistry (El-kerdawy, My, El-Emam, Moustafa, & el-Sherbeny, 1996).

Antimicrobial and Antioxidant Applications

Research into derivatives of Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has also shown promising antimicrobial and antioxidant properties. For example, studies on the synthesis and characterization of certain Schiff bases and their metal complexes have revealed their efficacy against pathogenic strains, offering insights into their potential use as antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010). Moreover, the antimicrobial evaluation of thieno[2,3-d]-pyrimidine and related systems underscores the compound's applicability in addressing microbial resistance (Hemdan & Abd El-Mawgoude, 2015).

Cancer Research

Notably, the compound has contributed significantly to cancer research, with studies focusing on the discovery of new apoptosis-inducing agents for breast cancer. The synthesis, in vitro, and in vivo activity evaluation of derivatives based on this compound have led to the identification of several compounds exhibiting potent antiproliferative potential against cancer cell lines, thus offering a promising avenue for therapeutic development (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Future Directions

Thiophene derivatives continue to be a focus of research due to their promising pharmacological characteristics . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral infections, cancer progression, and more .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected would depend on the particular targets of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-20-8-4-6-10-22(20)34-25(23)27-24(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3,5,7,9,11-14H,2,4,6,8,10,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFOGDFJCUIAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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